![molecular formula C10H10O6 B1626984 4,6-Dimethoxyisophthalic acid CAS No. 7168-99-2](/img/structure/B1626984.png)
4,6-Dimethoxyisophthalic acid
Overview
Description
4,6-Dimethoxyisophthalic acid (CAS Number: 7168-99-2) is a chemical compound with the molecular formula C10H10O6 . It has a molecular weight of 226.19 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for 4,6-Dimethoxyisophthalic acid is1S/C10H10O6/c1-15-7-4-8 (16-2)6 (10 (13)14)3-5 (7)9 (11)12/h3-4H,1-2H3, (H,11,12) (H,13,14)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
4,6-Dimethoxyisophthalic acid is an off-white solid . Its molecular weight is 226.19 . Unfortunately, other physical and chemical properties like boiling point, density, solubility, etc., are not available in the current sources.Scientific Research Applications
Carbohydrate Recognition and Sensor Design
A study by Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids, highlighting the complexing capabilities of ortho-hydroxyalkyl arylboronic acids with model glycopyranosides under physiologically relevant conditions. This is significant due to the prevalence of cell-surface glycoconjugates presenting free 4,6-diols. These boronic acids, which include 4,6-dimethoxyisophthalic acid units, could be utilized in designing oligomeric receptors and sensors, expanding their potential for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Antimicrobial and Antiherbicidal Activities
G. Qadeer and colleagues (2008) synthesized 4,6-dimethoxyhomophthalic acid and related compounds, evaluating their in vitro antibacterial activity against various bacterial strains and antifungal activity against several fungal species. The study also assessed their antiherbicidal and antifungicidal activities, demonstrating the broad potential of 4,6-dimethoxyisophthalic acid derivatives in antimicrobial applications (Qadeer et al., 2008).
Synthesis of Natural Isocoumarins
Qadeer, Rama, and Shah (2007) reported the efficient synthesis of dimethoxyhomophthalic acid, a key intermediate for creating biologically active naturally and non-naturally occurring isocoumarins and 3,4-dihydroisocoumarins. This process included the synthesis and characterization of natural isocoumarin, thunberginol B, from 4,6-dimethoxyisophthalic acid, underlining its importance in pharmaceutical chemistry (Qadeer, Rama, & Shah, 2007).
Solvatochromic Fluorophore Development
Loving and Imperiali (2008) developed an unnatural amino acid based on solvatochromic fluorophores for studying protein-protein interactions. This research highlights the utility of 4,6-dimethoxyisophthalic acid derivatives in creating fluorophores with switch-like emission properties, useful in biological and chemical sensing applications (Loving & Imperiali, 2008).
Green Synthesis of Chemical Intermediates
Guan et al. (2020) utilized 4,6-dimethoxy-2-methylsulfonylpyrimidine, a derivative of 4,6-dimethoxyisophthalic acid, in the synthesis of plant growth regulators, pesticides, and fungicides. This study exemplifies the use of 4,6-dimethoxyisophthalic acid in environmentally friendly synthesis processes for agricultural chemicals (Guan et al., 2020).
properties
IUPAC Name |
4,6-dimethoxybenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKJKUWEVZTCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562239 | |
Record name | 4,6-Dimethoxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7168-99-2 | |
Record name | 4,6-Dimethoxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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